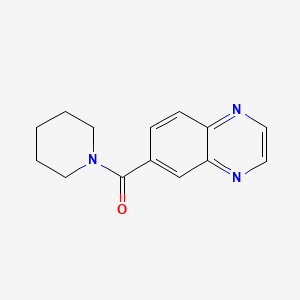
Ampalex
描述
Ampalex, also known as CX-516, is an ampakine and nootropic . It acts as an AMPA receptor positive allosteric modulator . It was developed by a collaboration between Cortex, Shire, and Servier and was studied as a potential treatment for Alzheimer’s disease under the brand name Ampalex . It was also being examined as a treatment for ADHD .
Molecular Structure Analysis
Ampalex has a molecular formula of C14H15N3O and a molar mass of 241.29 g/mol . Its chemical name is piperidin-1-yl (quinoxalin-6-yl)methanone .Physical And Chemical Properties Analysis
Ampalex is a solid at room temperature . It has a solubility of ≥13.45 mg/mL in DMSO, ≥24.1 mg/mL in H2O with gentle warming, and ≥92 mg/mL in EtOH .科学研究应用
1. Treatment of Alzheimer’s Disease
- Summary of Application : Ampalex (CX516) is being studied for its potential to improve cognitive function in patients with Alzheimer’s disease. The drug works by stimulating neuronal excitatory amino acid receptors, which play a crucial role in memory formation .
- Methods of Application : In a randomized, controlled proof-of-principle study, CX516 was administered orally at a dose of 900mg TID for 12 weeks in patients with dementia. The effects of the drug on intellectual function were measured using standardized neuropsychological tests .
- Results or Outcomes : The study aimed to determine whether positive modulation of AMPA receptors, active in animal models of dementia, can improve cognitive function in demented patients. The results of this study are not mentioned in the source .
2. Reversal of Opiate-Induced Respiratory Depression
- Summary of Application : A novel ampakine, CX1739, has been found to reverse opiate-induced respiratory depression. This could potentially be used to treat life-threatening complications of opiate use .
- Methods of Application : In preclinical studies, CX1739 was administered to rats at doses ranging from 0.03 to 18 mg/kg. The drug’s effects were then measured in various assays .
- Results or Outcomes : CX1739 was found to enhance long-term potentiation in rats, a process thought to be a molecular substrate of learning and memory. It also enhanced performance in multiple cognitive tests and reversed opioid-induced respiratory depression .
3. Treatment of ADHD
- Summary of Application : Ampalex (CX516) was also being examined as a potential treatment for Attention Deficit Hyperactivity Disorder (ADHD). The drug’s ability to enhance cognitive function could potentially help improve focus and reduce impulsivity in patients with ADHD .
- Methods of Application : The specific methods of application for this use are not mentioned in the source .
- Results or Outcomes : While CX516 showed good in vitro activity and positive results in animal tests, the human trials proved disappointing due mainly to low potency and short half-life .
4. Enhancement of Cognitive Function
- Summary of Application : One of the earliest clinical assessments of low-impact ampakine function was undertaken examining the effects of CX516 (Ampalex) on multiple aspects of memory .
- Methods of Application : The specific methods of application for this use are not mentioned in the source .
- Results or Outcomes : The results indicated that 300 mg CX516 augmented visual associations, odor recognition, acquisition of a visuospatial maze and location, and identity playing cards .
5. Treatment of Parkinson’s Disease
- Summary of Application : Ampalex (CX516) is being investigated as a potential treatment for Parkinson’s disease. The drug’s ability to enhance cognitive function could potentially help improve motor function and reduce symptoms in patients with Parkinson’s disease .
- Methods of Application : The specific methods of application for this use are not mentioned in the source .
- Results or Outcomes : While CX516 showed good in vitro activity and positive results in animal tests, the human trials proved disappointing due mainly to low potency and short half-life .
6. Treatment of Schizophrenia
- Summary of Application : Ampalex (CX516) is also being examined as a potential treatment for schizophrenia. The drug’s ability to enhance cognitive function could potentially help improve focus and reduce symptoms in patients with schizophrenia .
- Methods of Application : The specific methods of application for this use are not mentioned in the source .
- Results or Outcomes : While CX516 showed good in vitro activity and positive results in animal tests, the human trials proved disappointing due mainly to low potency and short half-life .
安全和危害
Ampalex is harmful if swallowed . In case of skin contact, rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of eye contact, flush eyes immediately with large amounts of water . In case of ingestion, wash out mouth with water and get medical attention .
属性
IUPAC Name |
piperidin-1-yl(quinoxalin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGGVOPIJEHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165574 | |
| Record name | Ampalex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CX 516 is a benzylpiperidine AMPAkine, an AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) modulator, that enhances the function of glutamate when it binds allosterically to the AMPA receptor channel complex. CX 516 slows receptor deactivation with a longer open time, slower excitatory postsynaptic potential (EPSP) decay and improvement of hippocampal long term potentiation (LTP). | |
| Record name | CX516 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ampalex | |
CAS RN |
154235-83-3 | |
| Record name | 1-(Quinoxalin-6-ylcarbonyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154235-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampalex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154235833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CX516 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ampalex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154235-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CX516 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5QU38B4V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

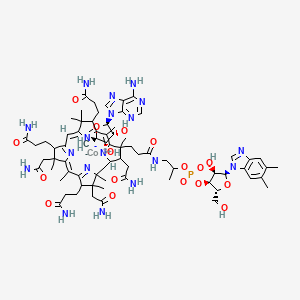
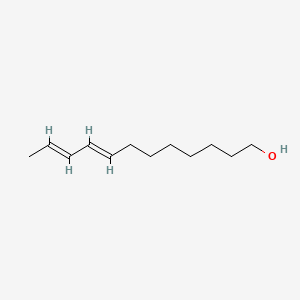
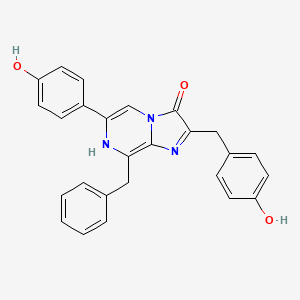
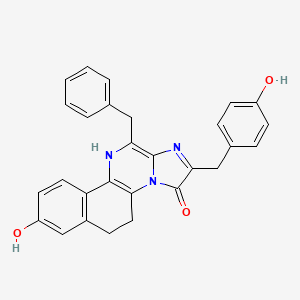
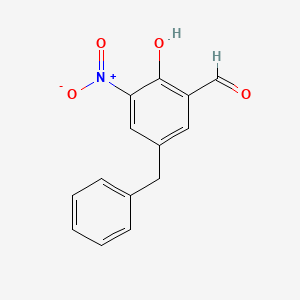
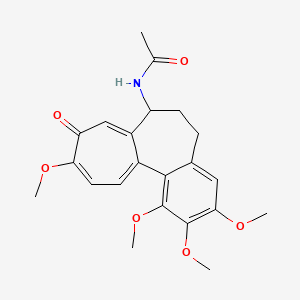
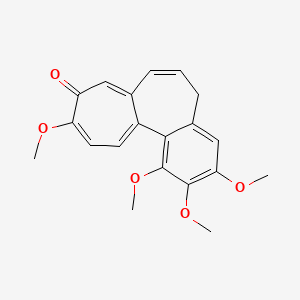
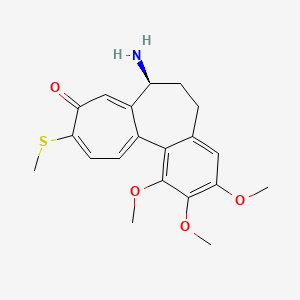
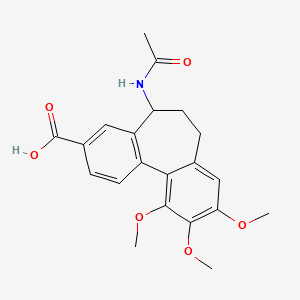
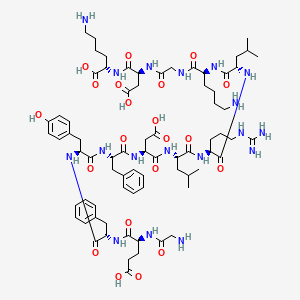
![3-Chloro-5-[(2e)-3,7-Dimethylocta-2,6-Dien-1-Yl]-4,6-Dihydroxy-2-Methylbenzaldehyde](/img/structure/B1669299.png)
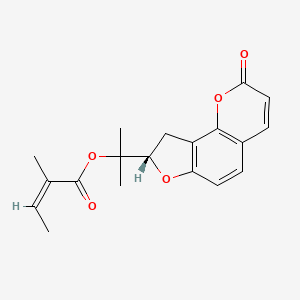
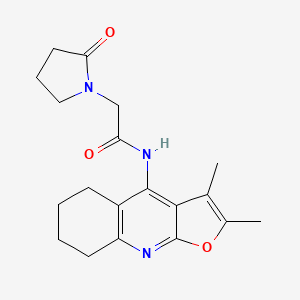
![2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1669304.png)